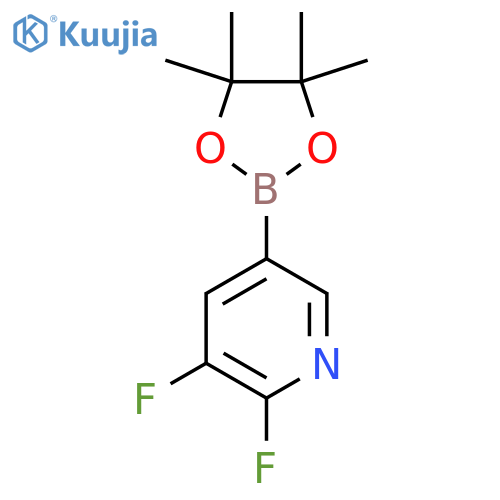

Cas no 1154579-82-4 (2,3-Difluoropyridine-5-boronic acid pinacol ester)

1154579-82-4 structure

商品名:2,3-Difluoropyridine-5-boronic acid pinacol ester

CAS番号:1154579-82-4

MF:C11H14BF2NO2

メガワット:241.04217004776

MDL:MFCD08063095

CID:1027866

PubChem ID:53398394

2,3-Difluoropyridine-5-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine

- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2,3-Difluoropyridine-5-boronic acid pinacol ester

- 5,6-Difluoropyridine-3-boronic acid pinacol ester

- PubChem22034

- VNZJHRDRAFSPLZ-UHFFFAOYSA-N

- FCH2816750

- RL00595

- MB05311

- PC412382

- AX8164539

- 2,3-difluoropyridine-5-boronic acid,pinacol ester

- 2,3-difluoro-5-(

- 2,3-Difluoropyridine-5-boronicacidpinacolester

- 2,3-difluoropyridine-5-boronic acid,pi

- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine

- PYRIDINE, 2,3-DIFLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- J-506953

- Z1642071756

- SY255366

- EN300-131926

- SCHEMBL2696361

- AKOS015949865

- FD10340

- PS-12730

- C11H14BF2NO2

- DTXSID40694442

- FT-0759859

- MFCD08063095

- 2,3-DIFLUORO-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

- 1154579-82-4

- CS-0108701

- A850342

- DB-057937

-

- MDL: MFCD08063095

- インチ: 1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3

- InChIKey: VNZJHRDRAFSPLZ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)F

計算された属性

- せいみつぶんしりょう: 241.10900

- どういたいしつりょう: 241.1085652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4

じっけんとくせい

- PSA: 31.35000

- LogP: 1.65900

2,3-Difluoropyridine-5-boronic acid pinacol ester セキュリティ情報

2,3-Difluoropyridine-5-boronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-Difluoropyridine-5-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133786-100mg |

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95% | 100mg |

$*** | 2023-04-03 | |

| abcr | AB310086-1 g |

2,3-Difluoropyridine-5-boronic acid pinacol ester, 95%; . |

1154579-82-4 | 95% | 1 g |

€608.50 | 2023-07-19 | |

| Enamine | EN300-131926-100mg |

2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95.0% | 100mg |

$239.0 | 2022-02-28 | |

| Enamine | EN300-131926-5000mg |

2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95.0% | 5g |

$822.0 | 2022-02-28 | |

| TRC | D447503-50mg |

2,3-Difluoropyridine-5-boronic acid pinacol ester |

1154579-82-4 | 50mg |

$98.00 | 2023-05-18 | ||

| Enamine | EN300-131926-250mg |

2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95.0% | 250mg |

$274.0 | 2022-02-28 | |

| Enamine | EN300-131926-1000mg |

2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95.0% | 1g |

$342.0 | 2022-02-28 | |

| TRC | D447503-25mg |

2,3-Difluoropyridine-5-boronic acid pinacol ester |

1154579-82-4 | 25mg |

$75.00 | 2023-05-18 | ||

| Chemenu | CM133786-1g |

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95% | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-131926-0.05g |

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1154579-82-4 | 95% | 0.05g |

$64.0 | 2023-07-07 |

2,3-Difluoropyridine-5-boronic acid pinacol ester 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1154579-82-4 (2,3-Difluoropyridine-5-boronic acid pinacol ester) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154579-82-4)2,3-Difluoropyridine-5-boronic acid pinacol ester

清らかである:99%/99%

はかる:5g/25g

価格 ($):474.0/1648.0